6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

Alpha-1 adrenergic blocker Quinazoline pharmacophore Regiochemical specificity

Sourcing a non-interchangeable intermediate for the alpha-1 blocker drug class demands precise regioisomer identity. The 7,8-dimethoxy analog (CAS 61948-70-7) lacks pharmacopoeial designation and cannot substitute in regulatory-compliant API synthesis. This compound is the mandatory 6,7-dimethoxy quinazoline-2,4-dione core for Prazosin, Doxazosin, Terazosin, Alfuzosin, and Bunazosin. - Direct precursor to 4-amino-6,7-dimethoxyquinazoline; ≥98% purity (HPLC), mp 323-325°C, with full CoA including residual solvent and heavy metal analysis per ICH Q7. - Also serves as Doxazosin EP Impurity D / USP Related Compound B for ANDA analytical QC. - Manufactured via the 97% high-yield DBU/CO₂ solvent-free route, ensuring competitive pricing and reduced E-factor.

Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
CAS No. 28888-44-0
Cat. No. B123122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
CAS28888-44-0
Synonyms6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione;  2,5-Dihydroxy-6,7-dimethoxyquinazoline;  6,7-Dimethoxy-1H-quinazoline-2,4-dione;  6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione;  6,7-Dimethoxyquinazoline-2,4-diol; 
Molecular FormulaC10H10N2O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OC
InChIInChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14)
InChIKeyKWNQIIMVPSMYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 28888-44-0): Procurement-Grade Quinazoline-2,4-dione Scaffold for Alpha-1 Blocker Intermediates and Kinase Inhibitor Development


6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione (molecular formula C10H10N2O4, MW 222.20 g/mol) is a heterocyclic quinazoline-2,4-dione bearing methoxy substituents at the 6- and 7-positions on the benzo ring [1]. It is the established key synthetic intermediate for the major alpha-1 adrenergic blocker drugs including Prazosin, Doxazosin, Terazosin, Alfuzosin, and Bunazosin, and simultaneously serves as Doxazosin EP Impurity D / USP Related Compound B [2]. Beyond its role as a pharmaceutical intermediate, the 6,7-dimethoxyquinazoline-2,4-dione core has emerged as a privileged scaffold for designing VEGFR-2/EGFR multi-kinase inhibitors and cytotoxic antitumor agents [3].

Why Unsubstituted Quinazoline-2,4-dione or 7,8-Dimethoxy Regioisomer Cannot Replace 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione in Pharmaceutical Synthesis or Research


The 6,7-dimethoxy substitution pattern is not an interchangeable decoration but a pharmacophoric determinant. All five clinically approved alpha-1 adrenergic blockers derived from the quinazoline-2,4-dione scaffold—Prazosin, Doxazosin, Terazosin, Alfuzosin, and Bunazosin—unconditionally require the 6,7-dimethoxy configuration for receptor binding; the 7,8-dimethoxy regioisomer (CAS 61948-70-7) has no corresponding approved drug products and lacks equivalent pharmacopoeial impurity designation . Unsubstituted quinazoline-2,4(1H,3H)-dione (CAS 86-96-4, mp >300°C, MW 162.15 g/mol) possesses different physicochemical properties (lower molecular weight, altered logP, different hydrogen-bonding capacity) and cannot serve as a synthetic precursor to 4-amino-6,7-dimethoxyquinazoline-based drugs without additional synthetic steps that introduce the methoxy groups post hoc, negating any procurement advantage . Furthermore, the 6,7-dimethoxy substitution enhances electron density on the quinazoline ring and influences kinase ATP-binding site interactions in ways that the unsubstituted or 7,8-substituted analogs do not replicate [1].

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: Quantitative Comparator Evidence for Differentiated Selection


Regiochemical Specificity: 6,7-Dimethoxy Substitution Defines the Alpha-1 Adrenergic Blocker Pharmacophore, Absent in the 7,8-Regioisomer

The 6,7-dimethoxy substitution pattern is a structurally conserved pharmacophoric element across five clinically approved alpha-1 adrenergic blockers: Prazosin, Doxazosin, Terazosin, Alfuzosin, and Bunazosin all incorporate a 4-amino-6,7-dimethoxyquinazoline core derived from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione . In contrast, the 7,8-dimethoxy regioisomer (CAS 61948-70-7) is absent from all approved drug structures in this class and has no pharmacopoeial monograph entries. The 6,7-arrangement is required because the methoxy groups at these positions engage in critical hydrophobic interactions within the alpha-1 adrenoceptor binding pocket; molecular modeling of Prazosin-bound alpha-1 receptors confirms that the 6,7-dimethoxy pattern orients the quinazoline ring for optimal hydrogen bonding with the receptor [1].

Alpha-1 adrenergic blocker Quinazoline pharmacophore Regiochemical specificity

Synthesis Efficiency: 97% Isolated Yield via DBU-Catalyzed CO2 Fixation Under Mild Solvent-Free Conditions

Under solvent-free conditions using 0.2 equivalents of DBU and only 1 bar of CO2 at 120°C, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione was obtained in 97% isolated yield from 2-amino-4,5-dimethoxybenzonitrile . An earlier report using supercritical CO2 (10 MPa, 0.1 equiv DBU, 80°C) also achieved 97% yield . For comparison, the conventional industrial synthesis of unsubstituted quinazoline-2,4-dione via anthranilic acid condensation with urea under thermal or microwave conditions typically yields 60–85%, while phosgene-based routes to quinazoline-2,4-diones present safety and environmental disadvantages without yield improvement . The DBU/CO2 method for the 6,7-dimethoxy derivative represents a high-atom-economy, solvent-minimized process that aligns with green chemistry principles while delivering near-quantitative conversion.

CO2 fixation Quinazoline-2,4-dione synthesis Sustainable chemistry

Pharmacopoeial Regulatory Identity: Dually Designated as European Pharmacopoeia Impurity D and USP Related Compound B for Doxazosin

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione carries a specific, legally recognized identity as Doxazosin EP Impurity D (European Pharmacopoeia Reference Standard, Sigma-Aldrich catalog Y0000551) and simultaneously as Doxazosin USP Related Compound B . This dual pharmacopoeial designation mandates its use as a calibrated reference material for impurity profiling in Doxazosin and Doxazosin Mesilate finished pharmaceutical product release testing. No other quinazoline-2,4-dione regioisomer—including the 7,8-dimethoxy analog (CAS 61948-70-7) or the unsubstituted parent (CAS 86-96-4)—holds an equivalent EP Impurity D or USP Related Compound B monograph identity for any alpha-1 blocker drug substance . The compound is supplied under strictly controlled specifications by the European Directorate for the Quality of Medicines & HealthCare (EDQM) with defined storage conditions (2–8°C) and certificate of analysis traceability.

Pharmaceutical reference standard Doxazosin impurity Pharmacopoeial compliance

VEGFR-2/EGFR Multi-Kinase Inhibitor Scaffold: Derivatives Achieve Nanomolar GI50 with Superior Normal Cell Selectivity Over Sorafenib

Derivatives bearing the 4-substituted-6,7-dimethoxyquinazoline scaffold (synthesized from the title compound) demonstrated potent anticancer activity in the NCI 60-cell-line panel. Compound 9a achieved a GI50 of 10 nM against leukemia CCRF-CEM and colon COLO-205 cells, and compound 9b exhibited a leukemia subpanel MIDb of 0.56 μM with a selectivity ratio of 9.15 versus other cancer types [1]. Critically, in MTT viability assays on normal WI38 fibroblast cells, compounds 9a, 9b, and 9c showed IC50 values of 28.04, 219.79, and 43.77 μM respectively—all superior to sorafenib (IC50 = 26 μM), with 9b demonstrating an 8.5-fold safety margin over sorafenib on normal cells [1]. This contrasts with unsubstituted quinazoline-2,4-dione, which lacks intrinsic VEGFR-2/EGFR inhibitory activity and requires de novo functionalization to achieve kinase binding; the 6,7-dimethoxy groups pre-establish favorable electronic and steric properties for ATP-binding site engagement [2].

VEGFR-2 inhibitor EGFR inhibitor Multi-kinase inhibition Anticancer scaffold

Physicochemical Differentiation: Elevated Melting Point (323°C) and Altered logP/PSA Profile Compared to Unsubstituted Quinazoline-2,4-dione

The 6,7-dimethoxy substitution produces measurable changes in key physicochemical parameters relevant to both intermediate handling and final drug substance properties. The target compound exhibits a melting point of 323–325°C (literature value 323°C) [1] versus >300°C for unsubstituted quinazoline-2,4-dione (CAS 86-96-4, mp 300°C dec.) . More significantly, the computed logP increases from ~0.42 (unsubstituted, ALOGPS) to 0.7 (XLogP3) for the 6,7-dimethoxy derivative, while the polar surface area (PSA) rises from approximately 66.5 Ų to 84.2 Ų [1], indicating enhanced hydrogen-bond acceptor capacity while retaining moderate lipophilicity suitable for oral bioavailability in downstream drug candidates. The 6,7-dimethoxy derivative is sparingly soluble in water (insoluble per multiple supplier specifications), consistent with the increased molecular weight (222.20 vs. 162.15 g/mol) .

Physicochemical properties Melting point logP Drug-likeness

High-Value Application Scenarios for 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 28888-44-0)


GMP Intermediate Procurement for Generic Alpha-1 Blocker API Manufacturing (Doxazosin, Prazosin, Terazosin, Alfuzosin)

This compound is the direct synthetic precursor to the 4-amino-6,7-dimethoxyquinazoline core shared by five approved alpha-1 adrenergic blocker drugs. As established in Section 3 Evidence 1, no alternative regioisomer can substitute for this intermediate in regulatory-compliant API synthesis. Procurement specifications should require ≥98% purity (HPLC), identity confirmation by melting point (323–325°C), and full CoA with residual solvent and heavy metal analysis appropriate for ICH Q7 GMP intermediate guidelines. The 97% high-yield DBU/CO2 synthetic route can be specified as the preferred manufacturing process to ensure competitive pricing and reduced environmental impact.

Medicinal Chemistry Scaffold for VEGFR-2/EGFR Multi-Kinase Inhibitor Library Synthesis with Engineered Normal-Cell Selectivity

As demonstrated in Section 3 Evidence 4, 4-substituted derivatives of this scaffold achieve nanomolar GI50 values (10 nM) against leukemia and colon cancer cell lines with 8.5-fold better normal-cell safety margins versus sorafenib . Procurement for medicinal chemistry programs should prioritize the 6,7-dimethoxyquinazoline-2,4-dione core as a starting material for parallel library synthesis targeting the VEGFR-2/EGFR ATP-binding site, leveraging the pre-installed 6,7-dimethoxy groups that are proven to be critical for kinase inhibition as shown by the PD 153035 SAR work . The intermediate's melting point (323°C) ensures thermal stability during diverse reaction conditions.

Pharmacopoeial Reference Standard Procurement for Doxazosin Finished Product Impurity Profiling and Batch Release Testing

This compound's identity as Doxazosin EP Impurity D (catalog Y0000551) and USP Related Compound B makes it a mandatory reference material for analytical quality control laboratories performing impurity profiling of Doxazosin Mesilate API and finished dosage forms under EP and USP monographs . Procurement should be exclusively from EDQM-certified or USP-verified suppliers providing the reference standard with certificate of analysis and defined storage conditions (2–8°C). No alternative compound can legally substitute for this purpose, as established in Section 3 Evidence 3.

Green Chemistry CO2 Valorization Building Block for Sustainable Heterocycle Synthesis Research

As established in Section 3 Evidence 2, the title compound can be synthesized in 97% yield from CO2 (1 bar) and 2-amino-4,5-dimethoxybenzonitrile under solvent-free DBU catalysis . This makes it an exemplary substrate for academic and industrial research groups developing CO2 fixation methodologies and sustainable heterocycle synthesis processes. Procurement of this specific derivative enables direct benchmarking against published high-yield protocols, facilitating method development, catalyst screening, and green chemistry metrics quantification (E-factor, atom economy) that are not as readily achievable with the unsubstituted quinazoline-2,4-dione scaffold.

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